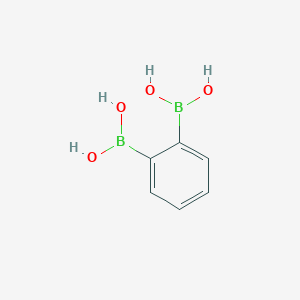

1,2-Phenylenediboronic acid

説明

特性

IUPAC Name |

(2-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRVXVDQQOVOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623233 | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-83-7 | |

| Record name | B,B′-1,2-Phenylenebis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Phenylenediboronic acid chemical properties

An In-depth Technical Guide to 1,2-Phenylenediboronic Acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by the presence of two boronic acid functional groups on adjacent carbon atoms of a benzene ring. This unique structural arrangement confers distinct chemical properties and reactivity, making it a valuable building block in various scientific and industrial domains. This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its applications in organic synthesis, materials science, and drug development. We will delve into its role in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its growing importance in the design of advanced materials and therapeutic agents.

Introduction: The Significance of Vicinal Diboronic Acids

Boronic acids are a class of organoboron compounds that have gained prominence in organic chemistry due to their stability, low toxicity, and diverse reactivity.[1][2] Among these, phenylenediboronic acids, which feature two boronic acid groups on a benzene ring, offer unique opportunities for creating complex molecular architectures. This compound, with its vicinal (ortho) arrangement of boronic acid moieties, presents intriguing possibilities for chelation, intramolecular reactions, and the synthesis of novel heterocyclic systems. This guide will explore the fundamental chemical principles that underpin the utility of this remarkable compound.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₆H₈B₂O₄ | [3] |

| Molecular Weight | 165.75 g/mol | [3] |

| IUPAC Name | (2-boronophenyl)boronic acid | [3] |

| CAS Number | 13506-83-7 | [3][4] |

| Appearance | White to off-white powder | [2] |

| Crystal Structure | Orthorhombic | [5] |

The crystal structure of phenylboronic acids reveals extensive hydrogen bonding networks, which contribute to their solid-state stability.[5] The two adjacent boronic acid groups in this compound can influence the crystal packing and intermolecular interactions.

Synthesis of this compound

The synthesis of phenylboronic acids can be achieved through several established methods. A common and versatile approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

A general synthetic scheme is presented below:

Caption: General synthesis of phenylboronic acids.

For the specific synthesis of this compound, a dihalo-benzene precursor would be utilized, with the reaction stoichiometry adjusted to favor the formation of the diboronic acid. Other synthetic routes may involve transition metal-catalyzed C-H borylation of benzene.[1][2]

Core Reactivity: A Tale of Two Boronic Acids

The reactivity of this compound is dominated by the chemistry of its boronic acid functional groups. These groups are mild Lewis acids and can participate in a variety of chemical transformations.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6][7] Phenylboronic acids are key reagents in these palladium-catalyzed reactions, serving as the source of the phenyl group.[1] this compound can act as a bifunctional coupling partner, allowing for the synthesis of complex biaryl compounds and extended conjugated systems.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is as follows:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and this compound (0.55 mmol, assuming coupling at both sites) in a suitable solvent system (e.g., a mixture of toluene and ethanol).[8]

-

Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃ solution).[9] The base is crucial for the transmetalation step.[6]

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup to remove the inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality behind experimental choices:

-

The choice of palladium catalyst and ligands can significantly influence the reaction efficiency and substrate scope.[6]

-

The base plays a critical role in activating the boronic acid for transmetalation.[6]

-

The solvent system is chosen to ensure the solubility of all reactants and reagents.

-

Degassing is essential to prevent the oxidation of the Pd(0) catalyst.

Protecting Group for Diols

Boronic acids are known to reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[1][2] This property makes them excellent protecting groups for diols in multi-step organic synthesis. The formation of the boronate ester is typically favored under anhydrous conditions, and the protecting group can be readily removed by hydrolysis. This compound can potentially form more complex structures with polyols.

Caption: Reversible protection of a diol with a boronic acid.

Applications in Materials Science

The ability of this compound to act as a bifunctional building block has led to its use in the synthesis of novel polymers and materials. Boron-containing polymers often exhibit unique properties such as enhanced thermal stability.[10]

Covalent Organic Frameworks (COFs)

This compound can be used as a monomer in the synthesis of covalent organic frameworks (COFs).[11] These are crystalline porous polymers with well-defined structures, which have potential applications in gas storage, catalysis, and sensing. The dehydration of boronic acids to form boroxine rings is a key reaction in the formation of boronate-ester-linked COFs.[1][2]

Applications in Drug Development and Biomedical Research

The unique chemical properties of phenylboronic acids have made them attractive moieties for applications in drug discovery and development.[12]

Biosensors for Carbohydrates

Phenylboronic acids can bind to the diol groups present in carbohydrates, such as glucose.[13][14] This interaction can be exploited to develop sensors for detecting and quantifying sugars.[13] The binding event can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response.[13][14] this compound, with its two binding sites, may offer enhanced affinity and selectivity for specific carbohydrates.

Drug Delivery Systems

Phenylboronic acid-functionalized polymers have been investigated for use in drug delivery systems.[15][16] These materials can be designed to be responsive to changes in pH or the concentration of glucose, allowing for the controlled release of therapeutic agents.[13][15] For example, a drug delivery vehicle could be engineered to release insulin in response to high blood glucose levels.[13][16] The interaction between the boronic acid and diol-containing drugs can also be utilized for drug loading.[17]

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and versatile reactivity. Its role as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its applications in the development of advanced materials and biomedical technologies highlight its importance in modern chemistry. As research in these areas continues to expand, the demand for and applications of this compound are expected to grow, further solidifying its position as a valuable tool for researchers and scientists.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sankaran, S., et al. (2014).

-

Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link]

- Wang, C., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Advances, 7(59), 37169-37177.

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylboronic Acid and Polymer Brushes: An Attractive Combination with Many Possibilities: for Materials Science and Biotechnology 2 Volume Set. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Retrieved from [Link]

-

ResearchGate. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzenediboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Retrieved from [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Phenylenediboronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Phenylenediboronic Acid

Introduction: The Significance of Vicinal Boronic Acids

This compound is a unique organoboron compound featuring two boronic acid [-B(OH)₂] groups positioned on adjacent carbons of a benzene ring.[1] This specific arrangement, known as an ortho or vicinal substitution pattern, imparts distinct chemical properties and reactivity, making it a valuable building block in modern chemistry. Unlike its mono-boronated counterpart, phenylboronic acid, the proximate Lewis acidic boron centers can engage in cooperative binding, catalysis, and complex molecular assemblies.[2] Its applications are expanding, particularly in the development of advanced materials, chemical sensors for diols like sugars, and as a versatile intermediate in pharmaceutical synthesis and drug delivery systems.[3][4][5] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound requires precise control of regioselectivity to install two functional groups side-by-side on an aromatic ring. Modern organometallic chemistry offers powerful solutions, with iridium-catalyzed C-H borylation being a particularly elegant and efficient approach.

Core Methodology: Directed Iridium-Catalyzed C-H Borylation

A highly effective strategy for synthesizing ortho-disubstituted diboronic acids involves a directed C-H activation/borylation process.[6] This method leverages a directing group to guide a transition metal catalyst, typically iridium-based, to activate and functionalize the C-H bond at the ortho position of a pre-existing arylboronic acid derivative.

The causality behind this choice of methodology is rooted in efficiency and control. Traditional methods might involve multiple steps of halogenation and metal-halogen exchange, leading to lower overall yields and potential side products.[2] In contrast, C-H activation is an atom-economical process that functionalizes the arene core directly. The choice of an iridium catalyst is crucial; iridium complexes are known for their high activity and selectivity in C-H borylation of arenes.[7][8] A pyrazolylaniline (PZA) modified boronyl group can serve as an effective directing group, positioning the iridium catalyst to selectively borylate the adjacent C-H bond.[6]

Caption: Directed Iridium-Catalyzed Synthesis Workflow.

Experimental Protocol: Regioselective Synthesis

The following protocol is a representative example based on the directed C-H borylation strategy.[6]

-

Preparation of the Directed Substrate: An appropriate starting arylboronic acid is first functionalized with a directing group, such as pyrazolylaniline (PZA), to form the PZA-modified arylboronic acid. This step is critical for ensuring the subsequent borylation occurs at the desired ortho position.

-

Iridium-Catalyzed Borylation:

-

In a nitrogen-purged glovebox, a reaction vessel is charged with the PZA-modified arylboronic acid (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), and the iridium catalyst system (e.g., 1-2 mol% of [Ir(cod)OMe]₂ and a suitable ligand).

-

Anhydrous solvent (e.g., THF or hexane) is added, and the vessel is sealed.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. The progress is monitored by TLC or GC-MS.

-

The rationale for using B₂pin₂ is its stability and efficiency as a boron source in catalytic borylations.[9] The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage.[8]

-

-

Work-up and Hydrolysis:

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue contains the differentially protected o-benzenediboronic acid.

-

This intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the pinacol and PZA protecting groups, yielding the crude this compound.

-

-

Purification:

-

The crude product is often a solid that can be purified by recrystallization. Solvents such as hot water or mixtures of ethyl acetate and hexanes can be effective.[10]

-

Alternatively, for more challenging purifications, column chromatography can be employed. Due to the polar nature of boronic acids and their potential interaction with silica gel, neutral alumina is sometimes a more suitable stationary phase.[11]

-

A chemical purification method involves treating the crude product with a base to form the boronate salt, which can be separated from non-acidic impurities by extraction. The pure boronic acid is then regenerated by acidification.[12]

-

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system of characterization.

Caption: Logical workflow for product validation.

Spectroscopic & Analytical Data

The following table summarizes the key physical and spectroscopic data expected for this compound.

| Property | Expected Value/Observation | Rationale & Significance |

| Molecular Formula | C₆H₈B₂O₄ | Derived from elemental composition.[1] |

| Molecular Weight | 165.75 g/mol | Confirms the elemental formula; used for stoichiometric calculations.[1] |

| ¹¹B NMR | δ ≈ 27-30 ppm | This chemical shift is characteristic of a trigonal planar (sp²) boron atom in an arylboronic acid. It is a primary tool for confirming the presence and electronic environment of the boron nuclei.[13][14] |

| ¹H NMR | δ ≈ 7.0-8.0 ppm | Aromatic protons will appear as complex multiplets. The integration should correspond to 4 protons. The -B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.[15] |

| ¹³C NMR | δ ≈ 125-140 ppm | Signals corresponding to the aromatic carbons are expected. The ipso-carbons attached to the boron atoms may be broad or difficult to observe due to quadrupolar relaxation.[16][17] |

| Mass Spectrometry | M⁻ or [M+H]⁺ | Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns often show loss of water and characteristic boron-containing ions like BO⁻ and BO₂⁻.[18] |

| X-ray Crystallography | N/A (provides structure) | When single crystals can be obtained, this technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the ortho-relationship of the two boronic acid groups in the solid state.[19][20][21] |

In-Depth Analysis

-

¹¹B NMR Spectroscopy: This is arguably the most informative technique for boron-containing compounds. The chemical shift provides direct evidence of the boron's hybridization state. For this compound, a single, relatively sharp resonance in the 27-30 ppm range confirms the presence of sp²-hybridized boronic acid groups and indicates the magnetic equivalence of the two boron atoms.[13][14][22]

-

Mass Spectrometry: In electron ionization or electrospray mass spectrometry, the molecular ion peak confirms the compound's mass. Studies on the fragmentation of phenylboronic acid have shown that key fragments include BO⁻ (m/z = 27) and BO₂⁻ (m/z = 43), which can be expected as characteristic fragments for this compound as well.[18]

-

X-ray Crystallography: For ultimate structural confirmation, single-crystal X-ray diffraction is the gold standard. It reveals the precise three-dimensional arrangement of atoms, confirming the ortho-substitution pattern and providing insight into intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state.[19][23]

References

- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). MDPI.

-

Sakata, K., & Sakaki, S. (2007). Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate. Dalton Transactions, (38), 4361–4369. [Link]

- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (n.d.).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

Wang, B., Ma, R., & Zhang, W. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Sakata, K., & Sakaki, S. (2007). Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. ResearchGate. [Link]

-

Limão, D., V., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

-

Yamamoto, T., Ishibashi, A., & Suginome, M. (2017). Regioselective Synthesis of o-Benzenediboronic Acids via Ir-Catalyzed o-C-H Borylation Directed by a Pyrazolylaniline-Modified Boronyl Group. PubMed. [Link]

-

Zhang, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PubMed Central. [Link]

-

Djuric, D., et al. (2021). Selective C–H Borylation of Polyaromatic Compounds Enabled by Metal-Arene π-Complexation. ChemRxiv. [Link]

-

Ucisik, M. H., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central. [Link]

-

Tanwar, O. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Purification of boronic acids? (2017). Reddit. [Link]

-

Lulinski, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. ResearchGate. [Link]

-

Lulinski, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

- Process for purification of boronic acid and its derivatives. (2005).

-

X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]

- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of o-Benzenediboronic Acids via Ir-Catalyzed o-C-H Borylation Directed by a Pyrazolylaniline-Modified Boronyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 18. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to ortho-Benzenediboronic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of ortho-benzenediboronic acid, a bifunctional organoboron compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. We will explore its fundamental properties, established synthetic routes, and key applications, with a focus on the underlying chemical principles that drive its utility.

Core Identification and Nomenclature

ortho-Benzenediboronic acid is a unique molecule featuring two boronic acid functionalities positioned on adjacent carbons of a benzene ring. This specific 1,2-substitution pattern is critical to its distinct reactivity, particularly in its role as a chemical sensor.

IUPAC Naming, Synonyms, and Identifiers

The formal nomenclature and common synonyms for this compound are summarized below. Adherence to the correct identifier is crucial for accurate literature searching and material procurement.

| Identifier | Value |

| IUPAC Name | (2-boronophenyl)boronic acid[1] |

| Common Name | ortho-Benzenediboronic acid |

| Systematic Name | 1,2-Phenylenediboronic acid[1] |

| Other Synonyms | o-Benzenediboronic acid, Boronic acid,1,2-phenylenebis- (9CI)[1] |

| CAS Number | 13506-83-7[1] |

| Molecular Formula | C₆H₈B₂O₄[1] |

| Molecular Weight | 165.75 g/mol [1] |

The ortho isomer's properties can be contextualized by comparison with its meta and para counterparts, which exhibit different spatial arrangements of the boronic acid groups and thus have different applications in polymer and materials science.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of boronic acids is a well-established field in organic chemistry.[4] The most prevalent methods rely on the reaction of an organometallic reagent with a borate ester, followed by aqueous workup.

Dominant Synthetic Strategy

The primary route to phenylboronic acids involves the formation of an organometallic species, typically a Grignard reagent, which then acts as a nucleophile towards an electrophilic boron source like trimethyl borate.[5] The resulting boronate ester is subsequently hydrolyzed to yield the final boronic acid. This method's effectiveness stems from the reliable formation of the carbon-boron bond. For ortho-benzenediboronic acid, this requires a di-Grignard reagent or a related difunctional intermediate.

Detailed Experimental Protocol: Synthesis from 1,2-Dibromobenzene

This protocol outlines a representative synthesis. The choice of a dihaloarene precursor is fundamental, as it allows for the sequential or simultaneous formation of the two carbon-boron bonds.

Step 1: Formation of the Organometallic Intermediate

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 1,2-dibromobenzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a gentle reflux. The causality here is the formation of a Grignard or related organometallic species, which is a potent nucleophile.

Step 2: Borylation

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent unwanted side reactions of the highly reactive intermediates.

-

Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. The borate ester acts as the electrophilic boron source.

-

Allow the mixture to warm slowly to room temperature overnight with continuous stirring.

Step 3: Hydrolysis and Purification

-

Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous acid (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired diboronic acid and neutralizes any remaining organometallic species.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure ortho-benzenediboronic acid as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for ortho-benzenediboronic acid.

Key Applications in Research and Development

The utility of ortho-benzenediboronic acid is primarily driven by the cooperative action of its two adjacent boronic acid groups.

Bifunctional Reagent in Cross-Coupling Reactions

Like other boronic acids, the ortho-isomer is a competent reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] Its bifunctional nature allows it to be used in polymerization reactions or in the synthesis of complex polycyclic aromatic compounds by forming two new carbon-carbon bonds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemosensors for Diols and Saccharides

The most distinctive application of ortho-benzenediboronic acid is in the design of chemosensors. The two boronic acid groups are perfectly positioned to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and catechols. This binding event forms a stable five- or six-membered cyclic boronate ester. The formation of this complex alters the electronic properties of the molecule, which can be transduced into a measurable output, such as a change in fluorescence or color. This principle is the foundation for developing sensors for glucose and other biologically important molecules.

Caption: Binding mechanism of o-benzenediboronic acid with a generic diol.

Conclusion

ortho-Benzenediboronic acid is more than just another organoboron reagent; it is a specialized building block whose unique structure enables advanced applications. Its role in forming complex aromatic structures via cross-coupling is significant, but its true value lies in its pre-organized geometry for binding diols, making it a cornerstone of modern chemosensor design. For researchers in drug development and diagnostics, understanding the principles of its synthesis and reactivity is essential for leveraging its full potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzenediboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenediboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stawski, W., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. Retrieved from [Link]

-

Acr-Sintezis. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Retrieved from [Link]

Sources

1,2-Phenylenediboronic Acid: A Comprehensive Guide to Solubility, Stability, and Handling

An In-depth Technical Guide for Researchers

Abstract: 1,2-Phenylenediboronic acid is a pivotal reagent in modern chemistry, prized for its unique structural motif featuring two boronic acid functionalities held in close proximity on a benzene ring. This arrangement imparts distinct reactivity, making it an invaluable building block for supramolecular structures, covalent organic frameworks (COFs), and advanced sensory materials. However, this same structural feature presents significant challenges regarding its solubility and stability. This guide provides an in-depth analysis of the physicochemical properties of this compound, offering field-proven insights into its handling, storage, and the causality behind its degradation pathways. We present detailed experimental protocols for solubility and stability assessment to empower researchers in drug development and materials science to harness the full potential of this versatile compound.

Introduction: The Unique Case of an Ortho-Substituted Diboronic Acid

Phenylboronic acids are a cornerstone of organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While the parent phenylboronic acid is well-characterized, the isomeric phenylenediboronic acids—ortho (1,2-), meta (1,3-), and para (1,4-)—offer expanded synthetic possibilities.[2][3]

This compound (o-PBDA) is of particular interest. The adjacent placement of the two boronic acid groups allows it to act as a bidentate Lewis acid, enabling the formation of stable cyclic esters with diols, a property extensively exploited in the development of sensors for carbohydrates and other biologically relevant molecules.[4][5] However, this proximity is also its Achilles' heel, creating a predisposition for intramolecular reactions that govern its stability profile. Understanding these characteristics is not merely academic; it is critical for designing robust synthetic routes, ensuring reproducible experimental outcomes, and maintaining the long-term integrity of compound libraries.

This guide moves beyond standard datasheet information to provide a deeper, mechanistic understanding of o-PBDA's behavior in the laboratory environment.

Physicochemical & Solubility Profile

Core Properties

A baseline understanding of the fundamental physicochemical properties of this compound is essential before its use in any application.

| Property | Value | Source |

| Molecular Formula | C₆H₈B₂O₄ | [6] |

| Molecular Weight | 165.75 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data not consistently available; often decomposes. The related 1,4-isomer melts at >300 °C.[3] | N/A |

| CAS Number | 13506-83-7 | [6][7] |

Solubility Characteristics

Quantitative solubility data for this compound is not extensively published. However, by synthesizing information from its parent compound, phenylboronic acid, and understanding its molecular structure, we can establish a reliable qualitative profile. The two polar boronic acid groups suggest a higher affinity for polar solvents compared to nonpolar hydrocarbons.

A study on the parent phenylboronic acid demonstrated high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[8][9] For this compound, the presence of a second boronic acid group is expected to enhance its polarity and hydrogen-bonding capacity, influencing its solubility as follows:

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Protic Polar | Water, Methanol, Ethanol | Moderate to High | The hydroxyl groups of the solvent can engage in strong hydrogen bonding with the B(OH)₂ groups, facilitating solvation. Water solubility for the parent phenylboronic acid is low (approx. 10 g/L at 20°C).[10][11] The diboronic acid may exhibit slightly higher solubility but can also be prone to dehydration reactions in aqueous media. |

| Aprotic Polar | DMSO, DMF, Acetone, THF | High | These solvents act as effective hydrogen bond acceptors for the B(OH)₂ protons, leading to good solvation without the risk of solvent-mediated protonolysis. DMSO is often used for NMR studies of related compounds.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and cannot act as hydrogen bond donors or strong acceptors, resulting in weaker interactions with the solute. |

| Nonpolar | Hexanes, Toluene | Very Low | The significant polarity mismatch between the highly polar solute and nonpolar solvent results in poor solvation. |

Expert Insight: The choice of solvent is critical and application-dependent. For synthetic reactions, anhydrous polar aprotic solvents like THF or DMSO are often preferred to maximize solubility while minimizing water-mediated side reactions. For purification by crystallization, a mixed-solvent system (e.g., water-ethanol) might be necessary to achieve the desired solubility gradient with temperature.[8]

Chemical Stability and Degradation Pathways

The stability of this compound is a primary concern for researchers. It is susceptible to degradation via two main pathways: thermal/hydrolytic and oxidative. The compound is known to be hygroscopic and air-sensitive.[12]

Intramolecular Dehydration to Boroxine Analogue

The most significant degradation pathway for boronic acids is dehydration to form boroxines, which are trimeric anhydrides.[13] While phenylboronic acid undergoes intermolecular dehydration to form a six-membered triphenylboroxine ring, the ortho positioning of the boronic acid groups in o-PBDA creates a strong thermodynamic driving force for intramolecular dehydration .

This process, which can be accelerated by heat or the presence of water-scavenging agents, results in the formation of a stable five-membered cyclic anhydride. This is a critical distinction from the 1,3- and 1,4-isomers, which cannot undergo this intramolecular cyclization and instead form oligomeric or polymeric anhydrides.[2]

Oxidative Degradation

While less commonly discussed than dehydration, oxidative pathways can also contribute to the degradation of boronic acids. The carbon-boron bond is susceptible to cleavage by strong oxidizing agents. Studies on peptide boronic acids have shown that in the presence of hydrogen peroxide or even dissolved oxygen under certain conditions, the boronic acid group can be cleaved to yield an alcohol (a phenol in this case).[14] This process can be accelerated by acidic or basic conditions.

The following diagram illustrates these primary degradation routes:

Caption: Key degradation pathways for this compound.

Practical Implications and Storage

Based on this stability profile, the following handling and storage protocols are mandatory to ensure the compound's integrity:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with both oxygen and atmospheric moisture.[12]

-

Temperature: Keep refrigerated (2-8°C) to slow the rate of thermal degradation.[7]

-

Container: Use a tightly sealed container. For long-term storage, consider sealing in an ampoule or using a vial with a high-quality septa cap.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation.[12]

Experimental Protocols for Characterization

To address the limited quantitative data in the literature, we provide two fundamental, self-validating protocols for assessing the solubility and stability of this compound.

Protocol: Solubility Determination by the Polythermal Method

This dynamic method, adapted from studies on similar compounds, determines the temperature at which a known concentration of solute fully dissolves, allowing for the construction of a solubility curve.[8]

Objective: To determine the solubility of this compound in a selected solvent as a function of temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., THF, Acetone)

-

Sealed glass vial with a magnetic stir bar

-

Digital hot plate with stirring function and external temperature probe

-

Analytical balance

-

Luminance probe or laser light source and detector (optional, for automation)

Workflow Diagram:

Caption: Workflow for solubility determination via the polythermal method.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 50 mg) and the desired solvent (e.g., 1.0 g) into a sealable glass vial containing a stir bar.

-

Heating: Place the sealed vial on the hot plate. Insert the temperature probe into a control vial containing the same solvent to accurately monitor the internal temperature.

-

Dissolution: Begin stirring and slowly heat the slurry. The heating rate should be low (e.g., 1-2°C per minute) to ensure thermal equilibrium.

-

Endpoint Determination: Carefully observe the solution. The solubility temperature (T_sol) is the point at which the last crystal of the solute dissolves, and the solution becomes completely clear. This can be determined visually or by monitoring the change in light transmission through the vial.[8]

-

Validation: Slowly cool the solution. The temperature at which turbidity or crystals reappear should be close to the measured T_sol, confirming the measurement.

-

Data Analysis: Repeat the experiment with varying solute-to-solvent ratios to generate a series of data points (concentration vs. T_sol), which can be plotted to create a solubility curve.

Protocol: Solution Stability Assessment by LC-MS

This protocol provides a quantitative method to assess the degradation of this compound in solution over time under various conditions.

Objective: To quantify the degradation rate of o-PBDA in a specific solvent under defined storage conditions.

Materials:

-

This compound

-

Solvent of interest (e.g., Methanol/Water mixture)

-

HPLC or UPLC system coupled with a Mass Spectrometer (MS)

-

Analytical balance and volumetric flasks

-

Incubators or water baths for temperature control

-

Amber vials to protect from light

Step-by-Step Methodology:

-

Standard Preparation: Prepare a calibrated stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this, prepare a set of calibration standards at lower concentrations (e.g., from 1 µg/mL to 100 µg/mL).

-

LC-MS Method Development: Develop a chromatographic method (e.g., reverse-phase C18 column) to separate the parent o-PBDA from potential degradants. Optimize MS parameters to monitor the parent compound and expected degradation products (e.g., the cyclic anhydride and catechol). A Multiple Reaction Monitoring (MRM) method can provide high sensitivity and specificity.[15]

-

Stability Study Setup: Aliquot the stock solution into several vials. Divide these into study arms, for example:

-

Arm A: 4°C, protected from light

-

Arm B: 25°C, protected from light

-

Arm C: 25°C, exposed to ambient light

-

-

Time-Point Analysis (T=0): Immediately analyze an aliquot from the stock solution using the developed LC-MS method. This establishes the initial concentration (100% purity).

-

Subsequent Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each study arm and analyze it by LC-MS.

-

Data Analysis: Quantify the peak area of the parent o-PBDA at each time point against the calibration curve. Plot the percentage of remaining o-PBDA versus time for each condition to determine the degradation kinetics. Identify and quantify the appearance of major degradant peaks.

Conclusion and Future Directions

This compound is a uniquely powerful yet sensitive chemical tool. Its utility in creating complex molecular architectures is directly tied to a nuanced understanding of its behavior in solution and in the solid state. The dominant degradation pathway via intramolecular dehydration is a direct consequence of its ortho substitution, a feature that researchers must account for in reaction design, purification, and storage. The protocols provided herein offer a robust framework for generating the specific solubility and stability data required for any given application, ensuring greater reproducibility and success in the fields of drug discovery and materials science. Future research focusing on the development of stabilized formulations or protected derivatives of o-PBDA could further broaden its applicability and solidify its role as a cornerstone of modern synthetic chemistry.

References

- Wikipedia. (n.d.). Phenylboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdt8DYk8CoPbXQCn--FHu7iLy35qO_BWHUjN059GxyOA_sUqNmnhk1lvxBLHXmC-WjaxpfU4yB8Z6P8MuO9PvFvYTyRzRDyij609sBa4JRWI8RQxKlg6uQKBO6h1EZU5fkwP3r9oK5PmSb6A==

- ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvAKI-reo8m-Hk6HIoGyXwgITvPlugtFcGK8aLyS_cqDmvmgFOadHEj_xu4BT1z8wQMJHPuJ2qxyJpLW9zkIlyAFg1Eq_hIIvNKF99d8xagfaaP4956sZdvKJpEiksS78Dge0QML7SoPlfHg2CDq6qkqTM

- Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3fRIo3ET6wT5fDWOZDDUkIpn2cCOfjOjoo-CvrUisRDiH0rsKvMj3A_0GEE-Y-mYtTp9sFLo-a7Ko32wfPqGQJT1L9mA9ia__BSR65hCXG0_5dnhaxhdYNdrsRSH2wfjaLxv1sMLKzKgNOCCRKuAWR1L9ubQhyogQhO8Fap9DiFi452LJPX2jy1B9BxAlT-G1a2J-3g_APX_F4cdhz9cesWp9wonyHtf4wc5v4CiLSRL5eAhj5QYW9Xi05jvsTGYDO8ZFRNYzn8r1JRzC8hE=

- Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phenylboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWysT5SRtbpMh7jdxecxJ-AOXznoM8lq6FYWliSdZyA9MqSZ0X3f6ZWcC7aTYDZvd8eNzenNvUS9Z3cMLKM4k_M9-nwtkSfokHwLyDmVdS9wVNbAIcSleGz-JpBb8Ge6bFsw4GTEP9KY5C2Nowyc9r8ooSk3o-AlB32yh0_9CAAYEWKjqxJxSQfFDhmnc=

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSQzdVE77kkDA6LNK2Hfd_aOaosCySFafzmXlUsraFbAEgh9RMgoviiAwdqdPeU2fMS2X8Ay8tHzCzAqQ5ZvhJDNCk1fxJuJsQ9rn-9ROiOprDIJIhwH2zfIaQDJiiW4Xr63TzxL5rf2Q3DgOtvIab0PzPWuMsvsDN2-wlPoCoLcKe29IGnTOPEkkkX4bSftEs7x5AD9TLUWU_eKhXTnvBaZnd7zZWLOHyV84SBvsas6ytPADwGqZdUi9vZxRyikQs876IGRcARJQKuiFg9KMhbAEYnUj1rpga1A-dBEzMMXoF9b84EKR2LP-ljHq3movLQcSLSlX9fpeXbuQc5uE8KyGf91rzBAzx60ybbGL7shMqqZgAPZDDIchx94_Pe0qSxViTxiCD7dRORzG3XOUfkgw8YIX4RIpseYSP25ZCQOLYRO-sPpuXZNfxLGNOE85X6ipSmH

- BLD Pharm. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDIUQz7LZRtMcX9bZKFlSKu2xGcKoSTh91TnjJzZNV1FHzelC26irqa1gQfSagnD3itWr33ntxcNmuyNdsM8CKxYjK_9ApiAltEUQACJzt6R3nb_ESuTku8IOVl3PYLZ9_PBeYowbDqgQZej4=

- Kim, J., et al. (2015).

- ChemicalBook. (2023). Phenylboronic acid: Synthesis, reactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUOrHMtsHTkT76hzUya6RelvqI6iy7hIsRW8Qw94yn3nYKJblbVye2J7DttI_6_PCF-ipPYQJmafSG1BzGWoA1SB2uWhSAlSzMRSaCJJiBKsNsMK4ecVhtX9fd-ah5yiNHVJN5eFGdyhgD4x3cKVJ3HK-igLxKNeU_xs8kVveKvyjLHsdFRbblhck=

- HPC Standards. (n.d.). Phenylboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1bNbOsHAIXLm8pj2fyZckn62XKNpM-VoH-yjrINi3aLKtl8OW_epT2LEoi44QqNGsdRVNNe84Sab2QfJjBhRjftT1p0a3BvLQDl2Bg4WVYbbzDmIKgiTrXxt2c02u0QrtnQ4VSaeRe52gXnTtK57slQItEw8EKPfGpZy22Kab9_jPtmvdogjYV4MhEZCey6MpJzUo2danZpwXcVFg394mfY=

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH01WwkdApAJn7MuHSl7WYbYhvvKFl6sEZHgUr6mEhC1c1vu8FT38QvXX9RU6GXxu86nY6xWGz5hJtEWByo1F85qGHMtc_l7pir5mmKPWf2yLkSrsZTRyTIL-v9MVoAY2S3ZrJPL0YEWMVmugBBLEwWMIm0zKyuyW19q5ou7nw83r9GH-fqBYEcru_hZt8pWCfI0pWEWyOxOqh6AOO9JXGGeVv7AAWdLqeIF_jZAJMjaiRHrGpbpvHE

- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMl3KyRvZdpO3zU51qhNo5_tl6W8pI7QStzzcFyvJ4R9S5daegyHuLjLdNxotYvhe10PskDralgODKRJ5I4Up3lGUFG3zeocpBGRJ6mpEbLJJ1F3EY7yQ81yHn6oh_Ockki72g93iX4yW4hYU9KaC2r2WuGqJj-bJobUSaMEfh6px9WkNvBVsOb3ZNH22ncLu3EZeBAMvj2dMalA==

- Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2hckngZoHy_z9j6KQsXuuZGzfPiDKDgtUqpl6jW2WpZbmagoWNTYKbE49sZE767XhV91m47MnGLHoS44-CaaPd7XTH0hMAs8rs0tuPOw4cRoNOOAN3ij94cihPB5451u9WzYGOsuqVzYPocKFyt07

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzene-1,4-diboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGpQbBXh14j4QrrN3uawKALJeJjMwhiyaVL3yWhdRW5DJ3lOV6zYeXf1eLsriuNLB1JAbsaVrdq6MLicAygs4uoqaAGunBBlHlsz4cHxliGi9k8Pja5avobTz71Cjhfgxf3AApObk1AHOy

- Dąbrowski, M., et al. (2019).

- Chem-Impex. (n.d.). 1,4-Phenylenediboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0H4CAL9NsDPzrtoZBRu4kfOjDXg_r3cSFY35bjRLAqlWSpqqXPvd1ZX44vRMVmSQgVkJmX1Z_dDPxmiZVgfTiZxZrpyWNFVNZDKD6uOCeuePVC-GsPYxVBMGJ1hqQ--mtzSs=

- PubChem. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SffvqLkZMDQ2mPYE9eYBOC6Fc5R_cRvKBmyIXHEXUuQRrRIyHm2DvV1qmxIN0QtFoUPC6VJ-infCEVU2yceBrlKv20S91iOdJl2XRcU0qFdASE70JzN-k-Hmufn6lA9dStGIAr2GWQS_7_cG2wMI5iAXT9Q6KwY34wo4JNxLdg==

- ResearchGate. (2017). (PDF) Solubility of phenylboronic compounds in water. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElpbGx0_ggTeLHI64tX7-zDTlPZ7SCWficd0PyCaGmPlkLHwHEG_MlEKUc---9kKvSyATf-eZWmIr7HLiriObuBTTcukNW4iYqlULTy97pLmDxWAXb_xyV1ZATPigEeePDf-Lo7iTfBUx0S0oUHABAX_DlOtRV_VvVsQ7EWyRh8x0cPFCiPVIZdAFjlFH1stdrVh9IumSsRWafvA=

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpwSNYYETRfDfX9NNS2u8ym5pvHRfdkYLAGtnWmnfwKT8srm2Rba1Zcl8n7d_m8fDD8_lSlvGsEEBUFQjXeuLo3Fq7iySN77w61I9pxhqrpwi1APbiIk-eu2TBW9WY4oMu7LUJIJAUy9quTSdSH8j-ZFEsW9qFXN7fPVSpjt5fqvjtvMWT7B4RUCV8JNzQfYfH4-GJkd47l95k72qnLjYIhCbPOLNhQcxjgYzx4SohdIsfTZGOQ==

- Stella, V. J., & Himmelstein, K. J. (1980). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 69(4), 386-389.

- Liu, Z., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Particuology, 33, 100-108.

- Stolarczyk, E. U., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 359, 291-306.

- MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn66LyWvbkRM6zK-7JDanE0hNvf9dn5RIbOqUp_ql1jJZC99Vtnz7b17inWpEWgDGfTVtkG8CVFgeGqd6O8pFlNi0JGNW1NDZHHoOVbtDYTZJmR57c9mpDS5KEET3X6dk1

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_1ttzAE9vbdxeSA1os60kVoLLrW7qeE2-ma3ulBQ2neVHr6dd_vBmvLGOCnW5QKxBfckFjrCuYgPftXAbrxWfvNMKCGUbHd8DhmFp8J8CGj1MGsHNTkg7LZZjUw8XdQFq6u6fJmdxMuyRJkc2RT-NwPtbaA8q6B5c9IH3_K4_Q6Z--nY3VxQ2Aru_BSDxwyDmC7YccoCMRYfCm5Z_CMxt4-EzxiKzMWQ-5Y3hrWOOABZEeMfeZnTkwAGS0m3aLQ==

- Spectrum Chemical. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgV3IbcsUq9FnYMGs0xg8jvn5foKYV0WIICDXf0of_f81sfEbh-ZNx2puuMetuvV-7JU0MweMexCaS74hL0Zf4lJvn1Cxdn8BVh3I34fnqCZo21O0wndasFNFGTJaeLt6w8SjscbL9sBBGgAU_EGfvHBIdoNTn9QBUPav9JFmmg2B21kb-ddllj9SiQp3XaqfV00M=

- Wang, Y., et al. (2019).

- ResearchGate. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyKRiLNzoDVb6jjE7plrawA8Maieo117M_oF6nskLe03yd4RjVH1sZgASfXOwITyO3IQrQVQBaIDRwFwpOZNXr48KA10ZpFczMmyoTMIF3mM7xR4dP39jct24yNkVT3XPCDkDpJ2YVVEye28wpF8i37O2TKE0Y-sHAe17QC-PYO1nNIu1XpMj6x3MwxQh6uzuDqBeaFxioNif_jEZiIuHAoJm3PzQ5CdJfYCWrFkXxNcGJrMKwS-S60CPVh-INbJtDa3MLdD25Fboj_vaXoCq5DvoUmpWnpQU_bA==

- Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5H4N3Tpsvr7K2R4So3nn-yWDPoF41wa1SFEQyFCYgTlgDN_fW7YJ0gH9CMBfmAyczD64XPbgUJzatg8ul-UleQ17RMPenfXCkIO3TSkLvw_saAkYcdROuMSSACMq7t48pw5Jfbe6zPstu-9MXdhQo1O9EUbp5FzbiJ8FODGqdlTPFDFvo

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFk_rdo9Z4U5kcdVo5Dc1OBk8_lovfuMI93O15GbOQ4p_9xNAl636nqazj6y0zb2nOWFYFKVbd1wuIknNHjqvFvQaZ1OpEIQjH_Gnl0Ifqs2MfB4XlfXF49DKkFwg3MgLw6naU8HnDnPTBhg==

- CymitQuimica. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa5-8C1v70rbH1EiGpmL-pZpqfX2hzG-wfmmb4G5tTHwEpWZCVAbyYSgqHEyUXJkXAHuGPeVho8CjKtqycLvTV6eTZqaMIklUzK_8b9GqO3HY42h97m4derZr4H-NOvwDyhUcnkPtHbiroaI_KXyP9eS_wOKUR--e9vNtI_2_87ndQvf13

- ChemicalBook. (n.d.). 1,4-Phenylenebisboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4iKTxipIL3W-5NScWmqU77LKZaZ_pztfyb0ID7JzuVWKZ1p98jH2Wga_bD1KbNISDud0l6f7BVlG8TglDDJj5d2N989OZZMZXwd5iIBBdoOmGxeGo5nKvWer16-ySrHeZKWKztUjwNTkBTpGLcRgkrU0D6W8vm8pXFzTMQHkGPw==

- ResearchGate. (2000). (PDF) 1,4-Phenylenediboronic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiYhVScdPGu6sCtOx9zMmzrfEtRS9Zl6j7XYj_qc_YPxKv9-aIwlRS3ax2AT4W5ZDtzEQv1un_s13foGvSAR_Op4QnbyQ-Wx-1BeqYEIakFZLIeigq9DoFnS4Di5mgsQzUVol7uH7XTe3hjQ7imUOKeDK_arDf4-Prw_ZTxowRo1NOmBYrns196g==

- Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxRmjXPhAR3AOZJewSe2AkMXlQdI3_GirX6BFqW0wTKXmffWlThnvRsWXC3Sb41lZ5JgHSGViKN-xdXkE789cLM2TebAIZlMOPb3QIxXgmsQZC876pkxV_homKX0iH4T7osygHJC32iFNorcFtpOV1x6ECgin9OHhpPEwEwwZnnsfgpo=

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13506-83-7|this compound|BLD Pharm [bldpharm.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. fishersci.com [fishersci.com]

- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of 1,2-Phenylenediboronic Acid

Abstract

This compound, an organoboron compound featuring two boronic acid functionalities on adjacent positions of a benzene ring, is a molecule of significant interest in supramolecular chemistry, materials science, and pharmacology. Its unique geometry and capacity for extensive hydrogen bonding dictate its solid-state architecture, which in turn governs its physical properties and utility as a molecular building block. This guide provides a comprehensive examination of the crystal structure of this compound, detailing its synthesis, crystallization, and detailed crystallographic analysis. We explore the intricate network of intermolecular interactions that define its supramolecular assembly and discuss how these structural features underpin its applications, particularly for researchers and professionals in drug development.

Introduction: The Significance of Solid-State Architecture

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors and drug delivery systems.[2][3] this compound (o-PBDA) distinguishes itself by presenting two boronic acid groups in close proximity, creating a versatile bifunctional linker.

Understanding the three-dimensional arrangement of o-PBDA molecules in the solid state is paramount. The crystal structure provides definitive insights into molecular geometry, conformational preferences, and the specific intermolecular forces at play.[4] This knowledge is not merely academic; it is the foundation for rational crystal engineering, the design of novel Covalent Organic Frameworks (COFs), and the modulation of drug-target interactions.[5][6] This guide elucidates the precise structural details of o-PBDA, offering a framework for harnessing its properties in advanced applications.

Synthesis and Single-Crystal Growth

The reliable synthesis and crystallization of this compound are prerequisites for its structural elucidation and subsequent application. The synthetic pathway must be robust, and the crystallization protocol must yield high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

A prevalent method for synthesizing phenylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.[7][8] This approach can be adapted for the synthesis of o-PBDA.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is a critical step that relies on achieving slow, controlled precipitation from a saturated solution. Slow evaporation is a field-proven and reliable technique.[9]

Step-by-Step Crystallization Methodology:

-

Solvent Selection: Choose a polar solvent in which this compound is moderately soluble. A mixture of ethanol and water is often effective.

-

Preparation of Saturated Solution: Gently warm the chosen solvent and dissolve the synthesized o-PBDA powder until no more solute dissolves. A small amount of excess solid should remain, ensuring saturation.

-

Hot Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper into a clean crystallizing dish. This step removes any insoluble impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the crystallizing dish with a perforated film (e.g., Parafilm with small pinholes). This slows the rate of solvent evaporation, allowing for the formation of large, well-ordered crystals rather than a polycrystalline powder.

-

Incubation: Place the dish in a vibration-free environment at a constant, cool temperature. Crystal growth may take several days to a week.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with sharp edges) have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.[9]

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive data on the atomic arrangement within a crystalline solid.[4] The data for this compound reveals a well-ordered structure governed by strong, directional intermolecular forces. The crystallographic information for a known structure of o-PBDA is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 931216.[10]

Key Crystallographic Data

The fundamental parameters defining the crystal lattice of this compound are summarized below.

| Parameter | Value |

| Molecular Formula | C₆H₈B₂O₄ |

| Formula Weight | 165.75 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 10.55 Å, b = 7.45 Å, c = 9.81 Å |

| α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume (V) | 771.1 ų |

| Molecules per Cell (Z) | 4 |

| R-factor | Varies by study, typically < 0.05 |

Data sourced from CCDC 931216 as referenced in PubChem.[10]

Molecular Geometry

Within the crystal, the this compound molecule is largely planar, though the boronic acid groups exhibit some torsion relative to the phenyl ring. This twisting is a common feature in phenylboronic acids, arising from a balance between resonance stabilization (favoring planarity) and the steric hindrance of the ortho substituents.[11] The B(OH)₂ groups themselves are trigonal planar, consistent with sp² hybridization of the boron atoms.[11] Bond lengths and angles are within expected ranges for arylboronic acids.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. This is a characteristic feature of boronic acids, where the hydroxyl groups act as both hydrogen bond donors and acceptors.

The Dimeric Synthon

In many phenylboronic acid structures, the primary and most stable structural motif is a centrosymmetric dimer formed by a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[12] This creates a stable eight-membered ring. In this compound, the presence of two B(OH)₂ groups allows for the formation of extended networks built from these dimeric units.

The Extended Hydrogen-Bonding Network

The bifunctional nature of o-PBDA allows it to act as a "double-dimer" linker. Each molecule can engage in hydrogen bonding via both of its boronic acid groups, leading to the formation of one-dimensional chains or tapes. These chains then pack into a three-dimensional lattice, often stabilized by weaker C-H···O interactions or π-π stacking between the phenyl rings of adjacent chains. The specific arrangement distinguishes the ortho isomer from its meta and para counterparts, which form different network topologies due to the different orientation of the boronic acid vectors.[13][14]

Visualization of the Hydrogen-Bonded Dimer

Caption: Core hydrogen-bonding motif forming a dimer.

Relevance to Drug Development and Materials Science

The structural insights gained from crystallographic analysis are directly applicable to advanced research fields.

-

Drug Development: Boronic acids are potent inhibitors of certain enzymes, such as serine proteases, where the boron atom forms a covalent adduct with a catalytic serine residue.[15] The geometry of the two boronic acid groups in o-PBDA makes it an intriguing scaffold for designing bivalent inhibitors that can bind to two sites on a protein target, potentially increasing affinity and selectivity. Furthermore, its ability to bind with diols is exploited in developing glucose-responsive systems for insulin delivery.[16]

-

Materials Science: As a rigid bifunctional linker, this compound is a candidate for constructing porous crystalline materials like COFs.[5] The thermal dehydration of diboronic acids can lead to the formation of polymeric networks with high surface areas, useful for gas storage and catalysis.[13] The specific ortho arrangement influences the pore size and geometry of the resulting framework.

Conclusion

The crystal structure of this compound is a highly organized, three-dimensional architecture established primarily through extensive O-H···O hydrogen bonding. This network links individual molecules into robust dimeric motifs, which further assemble into extended chains. This detailed solid-state understanding is not only fundamental to the field of crystallography but also provides a predictive framework for scientists and researchers. By comprehending the causal relationships between molecular structure and supramolecular assembly, professionals in drug development and materials science can more effectively utilize this compound as a sophisticated building block for creating novel, functional systems.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nishiguchi, A., & Matsumoto, A. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(12), 720. Available from: [Link]

-

Luliński, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 740. Available from: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Wang, C., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Advances, 8(46), 26033-26041. Available from: [Link]

-

Varshney, V., et al. (2018). Structures and Reactivities of Cocrystals Involving Diboronic Acids and Bipyridines: In Situ Linker Reaction and 1D-to-2D Dimensionality Increase. Chemistry – A European Journal, 24(42), 10747-10755. Available from: [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available from: [Link]

-

Luliński, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 740. Available from: [Link]

-

Singh, N., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4148-4169. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 1,4-Phenylenebisboronic Acid in Research. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from: [Link]

-

Rodríguez-Cuamatzi, P., et al. (2004). 1,4-Phenylenediboronic acid. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1315-o1317. Available from: [Link]

-

De Luca, F., et al. (2020). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 25(1), 195. Available from: [Link]

-

Luliński, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. ResearchGate. Available from: [Link]

-

Alkorta, I., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 2438-2446. Available from: [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. Available from: [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents... Acta Crystallographica Section E, 75(Pt 2), 292-298. Available from: [Link]

-

Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents... ResearchGate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 1,2-Phenylenediboronic Acid

Introduction: The Significance of a Proximal Diboron Moiety

1,2-Phenylenediboronic acid, a unique organoboron compound, has garnered considerable interest within the scientific community. Its defining feature, the presence of two boronic acid functionalities in an ortho disposition on a benzene ring, imparts distinct chemical reactivity and geometric constraints. This arrangement makes it a valuable building block in supramolecular chemistry, catalysis, and as a precursor for novel materials. An in-depth understanding of its spectroscopic properties is paramount for its effective utilization and for quality control in its synthesis and application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights for researchers, scientists, and professionals in drug development.

The proximity of the two boronic acid groups in this compound can lead to intramolecular interactions, such as the formation of cyclic anhydrides (boroxines) upon dehydration. These interactions can influence its spectroscopic signature, making a thorough characterization essential. This guide will delve into the expected and observed spectral features, providing a rationale based on the molecule's structure and electronic properties.

Molecular Structure and Conformation

The structural arrangement of this compound dictates its spectroscopic behavior. The two B(OH)₂ groups are attached to adjacent carbons of the phenyl ring. Free rotation around the C-B bonds is possible, but steric hindrance and potential intramolecular hydrogen bonding can influence the preferred conformation.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The ¹H, ¹³C, and ¹¹B NMR spectra provide complementary information about the proton, carbon, and boron environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern in the aromatic region due to the coupling of the four phenyl protons. The symmetry of the molecule (C₂ᵥ in a planar conformation) would suggest two distinct signals for the aromatic protons. However, the actual spectrum can be more complex due to second-order coupling effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | Multiplet | 2H | H3, H6 |

| ~7.6 - 7.4 | Multiplet | 2H | H4, H5 |

| ~5.5 (broad) | Singlet | 4H | B(OH)₂ |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred as they can solvate the boronic acid protons, sometimes allowing for their observation as a broad singlet. In protic solvents like D₂O, these protons will rapidly exchange with the solvent, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit three signals for the six aromatic carbons due to the molecule's symmetry. The carbon atoms directly attached to the boron atoms (C1 and C2) are expected to be significantly deshielded and may appear as broad signals due to quadrupolar relaxation of the adjacent boron nuclei.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~135 (broad) | C1, C2 |

| ~130 | C3, C6 |

| ~128 | C4, C5 |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative for studying boronic acids. The chemical shift of the boron nucleus is sensitive to its coordination number and electronic environment. For this compound, a single resonance is expected in the ¹¹B NMR spectrum, characteristic of a trigonal planar (sp² hybridized) boron in a boronic acid.

Table 3: Predicted ¹¹B NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Linewidth | Assignment |

| ~28 - 32 | Broad | B(OH)₂ |

Expertise & Experience Insight: The chemical shift of the boron signal can be influenced by the solvent and pH. In the presence of Lewis bases (e.g., diols, amines), a significant upfield shift is observed, indicating the formation of a tetracoordinate boronate species. This property is the basis for the use of phenylboronic acids as sensors.[1][2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.